molecular formula C14H20ClNO B4550415 1-[3-(3-chlorophenoxy)propyl]piperidine

1-[3-(3-chlorophenoxy)propyl]piperidine

Cat. No.: B4550415
M. Wt: 253.77 g/mol
InChI Key: RKZDLFVSZUDGIW-UHFFFAOYSA-N
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Description

Significance of Piperidine (B6355638) Scaffold in Medicinal Chemistry

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a foundational structural motif in the field of medicinal chemistry. uniba.itsmolecule.com This scaffold is prevalent in a vast array of pharmaceuticals and biologically active alkaloids. uniba.it Its significance stems from several key attributes. The introduction of a piperidine moiety can modulate critical physicochemical properties of a molecule, such as its solubility and lipophilicity, which in turn influences its pharmacokinetic profile. chemspider.com

Furthermore, the piperidine structure is a versatile building block, allowing for extensive functionalization and the creation of diverse chemical libraries. nih.gov This structural versatility enables chemists to fine-tune the interaction of a compound with its biological target, often leading to enhanced biological activity and selectivity. chemspider.com Piperidine derivatives are integral to more than twenty classes of therapeutic agents, including analgesics, antipsychotics, antivirals, and anticancer drugs, highlighting the scaffold's broad pharmacological importance. uniba.itsmolecule.comgoogle.com

Overview of "1-[3-(3-chlorophenoxy)propyl]piperidine" as a Research Compound

This compound is a derivative of piperidine that has emerged as a compound of interest in scientific research. Its structure consists of a piperidine ring linked via a propyl chain to a 3-chlorophenoxy group. This specific arrangement places it within the broader class of phenoxyalkylpiperidines, a group of compounds extensively studied for their interaction with specific neural receptors.

The synthesis of related phenoxypropyl piperidine analogues often involves the N-alkylation of piperidine or a piperidine derivative with a suitably substituted phenoxypropyl halide or sulfonate. For instance, a general approach involves reacting a piperidinyl alcohol, such as 1-piperidinepropanol, with a substituted chlorophenylpropyl mesylate in an appropriate solvent. google.com This type of substitution reaction is a common strategy for producing such compounds for research purposes. The primary focus of research into this and related compounds has been their activity as ligands for sigma (σ) receptors. nih.gov

Scope and Objectives of Academic Inquiry on the Compound

Academic investigation into this compound is centered on its pharmacological profile, specifically its properties as a sigma receptor ligand. The sigma-1 (σ1) and sigma-2 (σ2) receptors are intracellular proteins involved in a variety of cellular functions and have been implicated in numerous central nervous system conditions. sigmaaldrich.comnih.gov

The primary objectives of studying this compound include:

Determining Binding Affinity and Selectivity: A key goal is to quantify the compound's binding affinity (often expressed as the Ki value) for σ1 and σ2 receptors through radioligand binding assays. unict.it This helps to establish its potency and preference for one receptor subtype over the other.

Structure-Activity Relationship (SAR) Analysis: Researchers aim to understand how the specific features of the molecule, such as the meta-position of the chlorine atom on the phenoxy ring, influence its interaction with the sigma receptors. By comparing its activity to other analogues (e.g., those with para-chloro or methoxy (B1213986) substitutions), scientists can build a comprehensive SAR model for this class of compounds. uniba.itnih.gov

Functional Characterization: Beyond simple binding, studies seek to determine whether the compound acts as an agonist (activator) or an antagonist (blocker) at the sigma receptors. This is crucial for understanding its potential biological effects. nih.gov

Use as a Pharmacological Tool: As a selective ligand, the compound can be used as a chemical probe to investigate the physiological and pathological roles of sigma receptors in the central nervous system and other tissues. nih.gov

Data and Research Findings

To contextualize the scientific interest in this compound, it is useful to examine its chemical properties and the research findings for closely related compounds.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₄H₂₀ClNO chemspider.com
Average Mass 253.770 Da chemspider.com
Monoisotopic Mass 253.123342 Da chemspider.com
IUPAC Name This compound chemspider.com
ChemSpider ID 1551993 chemspider.com

Research Findings on Related Analogues

While specific binding data for this compound is not widely published, extensive research on analogous phenoxyalkylpiperidines demonstrates the focus of investigation for this chemical class. The following table presents binding affinities for related compounds, illustrating the high affinity for sigma receptors that characterizes these molecules.

Note: The data below is for structurally similar analogues and serves to illustrate the research context for the title compound.

CompoundTarget ReceptorBinding Affinity (Ki, nM)Source
1-[2-(4-Chlorophenoxy)ethyl]-4-methylpiperidine (Analogue 1a)σ₁0.34 uniba.it
(R)-1-[2-(4-Chlorophenoxy)ethyl]-4-methylpiperidine (Analogue (R)-2a)σ₁1.18 uniba.it
(S)-1-[2-(4-Chlorophenoxy)ethyl]-4-methylpiperidine (Analogue (S)-2a)σ₁0.49 uniba.it
(-)-(S)-4-Methyl-1-[5-(4-chlorophenoxy)pentyl]piperidine (Analogue (-)-(S)-92)σ₁0.81 nih.gov
(-)-(S)-4-Methyl-1-[5-(4-chlorophenoxy)pentyl]piperidine (Analogue (-)-(S)-92)σ₂120 nih.gov

This data demonstrates that minor structural modifications, such as stereochemistry or the length of the alkyl chain, can significantly impact binding affinity and selectivity, which is the central theme of research into compounds like this compound. uniba.itnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[3-(3-chlorophenoxy)propyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO/c15-13-6-4-7-14(12-13)17-11-5-10-16-8-2-1-3-9-16/h4,6-7,12H,1-3,5,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKZDLFVSZUDGIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCOC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 3 3 Chlorophenoxy Propyl Piperidine and Analogs

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, readily available starting materials. icj-e.orgamazonaws.com For 1-[3-(3-chlorophenoxy)propyl]piperidine, the structure consists of a piperidine (B6355638) ring, a 3-chlorophenoxy group, and a propyl linker connecting them. The most logical disconnections are at the carbon-nitrogen (C-N) bond of the tertiary amine and the carbon-oxygen (C-O) ether linkage.

This leads to two primary retrosynthetic pathways:

Pathway A: C-N Bond Disconnection. This pathway involves the disconnection of the bond between the piperidine nitrogen and the propyl chain. This suggests an alkylation reaction between piperidine and a propyl electrophile bearing the 3-chlorophenoxy moiety, such as 1-halo-3-(3-chlorophenoxy)propane or a corresponding mesylate/tosylate. This electrophilic precursor can be synthesized from 3-chlorophenol (B135607) and a 1,3-dihalopropane.

Pathway B: C-O Bond Disconnection. This alternative approach breaks the ether linkage. This suggests a Williamson ether synthesis, reacting the sodium salt of 3-chlorophenol with a piperidine-containing alkyl halide, such as 1-(3-halopropyl)piperidine. This precursor, in turn, can be prepared from piperidine and a 3-halopropanol. A patent for a structurally similar compound, 1-[3-[3-(4-chlorophenyl)propoxy]propyl]-piperidine, utilizes this strategy by reacting the sodium salt of 3-piperidinopropanol with 3-(4-chlorophenyl)propyl mesylate. google.com

Based on this analysis, the key precursors for the synthesis of this compound are:

Piperidine

3-Chlorophenol

1,3-Dihalopropanes (e.g., 1-bromo-3-chloropropane)

3-Halo-1-propanols

1-Piperidinepropanol google.com

Interactive Table: Key Precursors and Synthetic Strategies Click on a pathway to see the corresponding key precursors.

Retrosynthetic PathwayKey PrecursorsCorresponding Forward Reaction
Pathway A Piperidine, 3-Chlorophenol, 1,3-DihalopropaneN-Alkylation
Pathway B Piperidine, 3-Halo-1-propanol, 3-Chlorophenol (or 1-Piperidinepropanol) google.comWilliamson Ether Synthesis

Classical and Modern Synthetic Routes for Piperidine Derivatives

The piperidine scaffold is a ubiquitous structural motif in pharmaceuticals and natural products, leading to the development of numerous synthetic methods for its construction and functionalization. nih.govdigitellinc.comnih.gov

The most direct synthesis of this compound involves a combination of etherification and alkylation. A common method is the N-alkylation of piperidine, where the secondary amine acts as a nucleophile attacking an alkyl halide. researchgate.net To prevent over-alkylation to the quaternary ammonium (B1175870) salt, the alkyl halide can be added slowly to an excess of the amine. researchgate.net

A specific patented process for a related compound involves forming the sodium salt of 3-piperidinopropanol using sodium hydride in an aprotic polar solvent like N,N-dimethylacetamide, followed by reaction with an appropriate arylpropyl mesylate. google.com This highlights a Williamson ether synthesis where the alkoxide is formed from the piperidine-containing alcohol and reacts with an electrophile to form the ether linkage. google.com

Reductive amination is a powerful method for forming C-N bonds and is widely used in the synthesis of amines. researchgate.net The process involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced to the corresponding amine. pearson.com This reaction is a cornerstone in the pharmaceutical industry for C-N bond formation due to its operational simplicity and the low cost of reagents. researchgate.net

For the synthesis of this compound, this strategy would involve reacting piperidine with 3-(3-chlorophenoxy)propanal. The resulting iminium ion intermediate would then be reduced in situ. Common reducing agents for this transformation include:

Sodium cyanoborohydride (NaBH₃CN)

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)

Borane-pyridine complex (BAP), which serves as a less toxic alternative to cyanide-based reagents. tandfonline.comtandfonline.com

Interactive Table: Comparison of Reducing Agents in Reductive Amination

Reducing AgentKey FeaturesCitations
Sodium Cyanoborohydride Effective but toxic due to cyanide. tandfonline.com
Sodium Triacetoxyborohydride Mild, selective, and commonly used for a wide range of substrates. researchgate.net
Borane-Pyridine Complex (BAP) Less toxic and less expensive alternative to NaBH₃CN; compatible with various functional groups. tandfonline.comtandfonline.com

Intramolecular cyclization strategies are employed to construct the piperidine ring itself from an acyclic precursor. nih.gov These reactions involve a linear molecule containing a nitrogen atom and a reactive functional group that can participate in ring closure. nih.gov This approach is fundamental to synthesizing substituted piperidines that might be difficult to access otherwise. whiterose.ac.uk

Key intramolecular cyclization methods include:

Intramolecular aza-Michael reactions: These involve the addition of an amine to an α,β-unsaturated carbonyl system within the same molecule. nih.gov

Electrophilic cyclization: An electron-rich moiety, such as an alkene, can be induced to cyclize by an electrophile. nih.gov

Nucleophilic substitution: A terminal amine can displace a leaving group at the other end of a carbon chain to form the cyclic amine. nih.gov

Reductive cyclization: The cyclization of amino acetals, for example, can be achieved diastereoselectively. nih.gov

Transition metal catalysis offers efficient and selective routes for piperidine synthesis. nih.govdigitellinc.com These methods can be used to form the piperidine ring or to functionalize a pre-existing one.

Notable metal-catalyzed approaches include:

Hydrogenation of Pyridines: The reduction of substituted pyridines is a common and direct route to piperidines. This is typically achieved using transition metal catalysts like nickel, rhodium, ruthenium, or palladium under hydrogen pressure. nih.govdtic.mil

Palladium-Catalyzed Reactions: Palladium catalysts are versatile for various transformations. Wacker-type aerobic oxidative cyclization of alkenes can produce piperidines and other N-heterocycles. organic-chemistry.org Palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, can be used for the diastereoselective arylation of substituted piperidines. thieme-connect.com

Ruthenium and Iridium Catalysis: Ruthenium complexes can catalyze the cyclization of linear aminopropargyl alcohols. organic-chemistry.org Iridium-catalyzed "hydrogen borrowing" cascades enable the stereoselective synthesis of piperidines from diols and amines. nih.gov

Metal Triflates: Lanthanide and other metal triflates (e.g., Sc(OTf)₃, Yb(OTf)₃) can act as Lewis acid catalysts to activate nitrogen-containing compounds for stereoselective nucleophilic substitution reactions, enabling the synthesis of complex piperidine derivatives. acs.org

Radical cyclizations provide a powerful method for forming C-C and C-heteroatom bonds under mild conditions, making them suitable for the synthesis of complex molecules. mdpi.comrsc.org These reactions typically involve the generation of a radical which then cyclizes onto an unsaturated bond. rsc.orgnih.gov

The general process involves:

Initiation: Formation of a radical, often from an alkyl halide using an initiator like tributyltin hydride or through photoredox catalysis. nih.govresearchgate.net

Cyclization: The radical adds to a pendant alkene or alkyne, usually in a 6-exo fashion to form the six-membered piperidine ring. mdpi.comnih.gov

Termination: The resulting cyclic radical is quenched, often by abstracting a hydrogen atom from a donor molecule. nih.gov

Researchers have utilized various systems for these transformations, including cobalt-catalyzed cyclization of amino-aldehydes and copper-catalyzed intramolecular C-H amination. nih.govmdpi.com The use of tris(trimethylsilyl)silane (B43935) has been shown to enhance the diastereoselectivity in certain radical cyclizations leading to 2,4-disubstituted piperidines. organic-chemistry.orgresearchgate.net

Asymmetric Synthesis and Stereochemical Considerations

While this compound is an achiral molecule, the synthesis of chiral analogs, particularly those with substituents on the piperidine ring or the propyl linker, is of significant interest in medicinal chemistry. The biological activity of chiral molecules can be highly dependent on their stereochemistry, with one enantiomer often providing the desired therapeutic effect (the eutomer) while the other may be less active, inactive, or cause undesirable effects (the distomer). nih.gov Therefore, methods to control the three-dimensional arrangement of atoms are crucial for developing potent and selective therapeutic agents. nih.gov The primary strategies for obtaining single-enantiomer compounds in this chemical family are asymmetric synthesis and chiral resolution. nih.govwikipedia.org

Asymmetric synthesis aims to directly produce a single enantiomer from an achiral starting material. nih.gov For analogs of this compound, particularly chiral 3-substituted piperidines, several catalytic asymmetric methods have been developed. These approaches often involve the use of a chiral catalyst to control the stereochemical outcome of the reaction. snnu.edu.cnnih.gov For instance, rhodium-catalyzed asymmetric reductive Heck reactions and copper-catalyzed asymmetric cyclizative aminoboration have emerged as powerful tools. snnu.edu.cnresearchgate.net These methods can construct the chiral piperidine core with high levels of enantioselectivity, providing access to specific, biologically active stereoisomers. snnu.edu.cnresearchgate.net Another approach involves the diastereoselective nitro-Mannich reaction, which can be used to create functionalized piperidines with three or more contiguous stereocenters. researchgate.net

Chiral resolution is an alternative technique used to separate a racemic mixture (a 50:50 mixture of both enantiomers) into its constituent enantiomers. wikipedia.org A common method involves reacting the racemic amine with a chiral resolving agent, such as an enantiomerically pure acid like tartaric acid. wikipedia.org This reaction forms a pair of diastereomeric salts, which have different physical properties (e.g., solubility) and can be separated by crystallization. wikipedia.org Once separated, the pure enantiomer can be recovered by removing the resolving agent. wikipedia.org Chiral chromatography is another powerful resolution technique, where the racemic mixture is passed through a column containing a chiral stationary phase, which interacts differently with each enantiomer, allowing for their separation. nih.gov

Table 1: Comparison of Strategies for Obtaining Chiral Piperidine Analogs

Strategy Description Key Features Relevant Analogs
Catalytic Asymmetric Synthesis Direct formation of one enantiomer using a chiral catalyst (e.g., Rhodium or Copper complexes). snnu.edu.cnresearchgate.net High enantioselectivity; avoids loss of 50% of material; complex catalyst development. wikipedia.orgsnnu.edu.cn 3-Arylpiperidines, 2,3-cis-disubstituted piperidines. snnu.edu.cnnih.gov
Chiral Resolution (Crystallization) Separation of enantiomers from a racemic mixture via formation of diastereomeric salts with a chiral resolving agent. wikipedia.org Well-established technique; relies on differential solubility; can be laborious. wikipedia.org Racemic amines requiring separation. nih.gov
Chiral Resolution (Chromatography) Separation of enantiomers using a high-performance liquid chromatography (HPLC) column with a chiral stationary phase. nih.gov High purity separation; applicable to small and large scales; requires specialized equipment. nih.gov Racemic mixtures of various analogs. nih.gov

Development of Efficient and Scalable Synthetic Processes

Transitioning a synthetic route from a laboratory-scale procedure to a large-scale manufacturing process requires significant optimization to ensure efficiency, safety, cost-effectiveness, and sustainability. digitellinc.com The goals of process development include minimizing the number of synthetic steps, reducing waste, avoiding hazardous reagents, and eliminating the need for complex purification methods like column chromatography, which is often impractical on an industrial scale. news-medical.netgoogle.com

For compounds structurally related to this compound, a key synthetic transformation is the ether linkage formation between the phenoxy and the propylpiperidine fragments. A patented process for a similar molecule details a scalable method involving the reaction of the sodium salt of 3-piperidinopropanol with a propyl mesylate derivative. google.com This process utilizes an aprotic polar solvent such as N,N-dimethylacetamide and sodium hydride to form the reactive sodium salt of the alcohol. google.com The subsequent reaction is performed at room temperature (20-25°C), and careful control of reactant stoichiometry ensures the starting material is fully consumed, yielding a product with high enough quality to proceed without chromatographic purification. google.com

Recent advances in synthetic chemistry offer even more streamlined approaches. Modular strategies that combine biocatalytic oxidation with nickel-electrocatalyzed cross-coupling have been shown to drastically reduce the number of steps required to build complex piperidine structures, potentially shortening a 7-17 step sequence to just 2-5 steps. news-medical.net Such innovations are critical for enhancing the efficiency of medicinal chemistry and accelerating drug discovery by making complex molecular architectures more accessible. news-medical.net

Table 2: Optimized Reaction Conditions for Scalable Synthesis (Exemplar Process)

Parameter Condition Rationale
Base Sodium Hydride (NaH) Forms the reactive sodium salt of the alcohol (3-piperidinopropanol). google.com
Solvent N,N-dimethylacetamide (aprotic polar) Facilitates the reaction of the sodium salt. google.com
Temperature 50°C (salt formation), 20-25°C (coupling) Controlled conditions to ensure complete reaction and minimize side products. google.com
Purification Liquid-liquid extraction / washing Avoids column chromatography, making the process suitable for large-scale production. google.com

Methodologies for Structural Characterization of Synthesized Compounds

The unambiguous structural confirmation of this compound and its synthesized analogs relies on a combination of modern spectroscopic and chromatographic techniques. nih.govnih.gov Each method provides complementary information that, when combined, creates a complete and accurate picture of the molecule's identity, structure, and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for elucidating the precise molecular structure. nih.gov

¹H NMR (Proton NMR) identifies the number and type of hydrogen atoms in the molecule by analyzing their chemical shifts, integration (relative number of protons), and splitting patterns (which reveal adjacent protons). For this compound, distinct signals would be expected for the protons on the aromatic ring, the propyl chain, and the piperidine ring. chemicalbook.com

¹³C NMR (Carbon-13 NMR) provides information about the carbon skeleton of the molecule. nih.gov

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between protons and carbons, confirming how the different fragments of the molecule are pieced together. nih.govnih.gov For example, NMR is essential for definitively confirming the meta position of the chlorine atom on the phenoxy ring, an assignment that can be ambiguous with mass spectrometry alone. nih.gov

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and can provide clues about its structure through fragmentation patterns. nih.gov Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) are commonly employed. nih.gov For this compound, the mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of a chlorine atom (³⁵Cl and ³⁷Cl isotopes). nih.gov

Chromatographic Methods , such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are primarily used to assess the purity of the synthesized compound. nih.gov By comparing the retention time of the synthesized product to that of a reference standard, its identity can be supported, and the presence of impurities can be quantified.

Table 3: Key Spectroscopic Data for the Characterization of this compound

Technique Information Provided Expected Observations for this compound
¹H NMR Maps the hydrogen framework of the molecule. nih.gov Signals corresponding to aromatic protons, O-CH₂, N-CH₂, and aliphatic piperidine and propyl protons. chemicalbook.com
¹³C NMR Maps the carbon framework of the molecule. nih.gov Signals for aromatic carbons (including C-Cl and C-O), and aliphatic carbons of the propyl chain and piperidine ring. nih.gov
MS Confirms molecular weight and elemental composition (with HRMS). nih.gov Molecular ion [M+H]⁺ at m/z 268.13, showing an isotopic pattern characteristic of one chlorine atom.
IR Identifies functional groups. nih.gov Characteristic absorptions for C-O (ether), C-N (amine), aromatic C-H, and C-Cl bonds.

Pharmacological Investigations and Target Engagement of 1 3 3 Chlorophenoxy Propyl Piperidine

Histamine (B1213489) H3 Receptor Ligand Modulatory Activity

The histamine H3 receptor is a G protein-coupled receptor primarily expressed in the central nervous system that acts as an autoreceptor on histaminergic neurons and as a heteroreceptor on other neurons, modulating the release of various neurotransmitters. nih.govunisi.it Ligands targeting this receptor have been investigated for a range of neurological conditions.

Receptor Binding Affinities and Selectivity Profiles (In Vitro)

Research into aryloxyalkylpiperidines demonstrates that these compounds can act as potent H3R ligands. A crucial structural feature for high affinity appears to be the piperidine (B6355638) moiety itself. polimi.it Studies comparing piperidine-based compounds to their piperazine (B1678402) counterparts show that the piperidine ring is often critical for achieving potent dual activity at both H3 and σ1 receptors. polimi.itugr.es For instance, replacing a piperidine with a piperazine can drastically reduce affinity at the σ1 receptor while maintaining H3R affinity. polimi.it

While binding data for the specific 3-chloro isomer is not detailed in the reviewed literature, a closely related analogue, 1-{3-[3-(4-chlorophenyl)propoxy]propyl}piperidine (BF2.649/Pitolisant), exhibits exceptionally high affinity for the human H3 receptor with a reported inhibitory constant (Ki) of 0.16 nM. researchgate.netnih.gov This suggests that the general (chlorophenoxy)propylpiperidine scaffold is highly conducive to H3R binding.

Furthermore, these ligands often display high selectivity for the H3R over other histamine receptor subtypes (H1, H2, and H4). ugr.esunisi.it For a representative dual H3/σ1 ligand with a piperidine core, the affinity for H1, H2, and H4 receptors was found to be significantly lower (Ki > 10,000 nM), underscoring the selective nature of this chemical class for the H3 subtype. ugr.esunisi.it

Table 1: H3R Binding Affinity for a Representative (Chlorophenyl)propoxy]propyl]piperidine Analogue

Compound Receptor Ki (nM)
1-{3-[3-(4-chlorophenyl)propoxy]propyl}piperidine (BF2.649) Human H3 0.16 researchgate.netnih.gov

Agonist, Antagonist, and Inverse Agonist Characterization at H3R

The H3 receptor is known to possess a high degree of constitutive activity, meaning it can signal without being activated by an agonist. nih.govnih.gov Compounds from the (chlorophenoxy)propylpiperidine class have been characterized not merely as neutral antagonists that block the action of agonists, but as inverse agonists. researchgate.netnih.gov An inverse agonist binds to the same receptor as an agonist but elicits the opposite pharmacological response, effectively reducing the receptor's basal activity. nih.gov

The well-studied analogue BF2.649 is a potent inverse agonist at the human H3 receptor. researchgate.netnih.govnih.gov This inverse agonism is thought to be a key mechanism for its therapeutic effects, as it enhances the activity of histaminergic neurons by reversing the tonic, inhibitory control exerted by the constitutively active H3R. nih.govresearchgate.net

Functional Assays for H3R Activity (e.g., GTPγS binding)

Functional assays, such as those measuring guanosine (B1672433) 5'-O-(3-thiotriphosphate) ([³⁵S]GTPγS) binding, are used to confirm the functional activity of a ligand at a G protein-coupled receptor. nih.govnih.gov For H3R inverse agonists, a decrease in basal [³⁵S]GTPγS binding is expected.

In studies with BF2.649, the compound behaved as a competitive antagonist and a potent inverse agonist in [³⁵S]GTPγS binding assays. researchgate.netnih.gov It demonstrated an EC50 value of 1.5 nM as an inverse agonist, with an intrinsic activity noted to be approximately 50% higher than that of ciproxifan, another known H3R inverse agonist. researchgate.netnih.gov This functional data confirms that compounds of this structural class can effectively suppress the constitutive activity of the H3 receptor.

Sigma Receptor Subtype Interactions (σ1 and σ2)

Sigma receptors, divided into σ1 and σ2 subtypes, are unique intracellular proteins involved in cellular signaling and the regulation of various neurotransmitter systems. nih.govnih.gov The (chlorophenoxy)propylpiperidine scaffold has also been identified as a potent ligand for these receptors, particularly the σ1 subtype. polimi.itnih.govuniba.it

Binding Affinity to σ1 and σ2 Receptors

Numerous studies have highlighted that aryloxyalkylpiperidines possess high affinity for σ1 receptors, often in the nanomolar or even subnanomolar range. nih.govnih.govresearchgate.net The piperidine moiety is considered a key structural feature for this high affinity. polimi.it

In a series of phenoxyalkylpiperidines, compounds showed a range of affinities, with some displaying Ki values as low as 0.34 nM for the σ1 receptor. nih.gov The selectivity for the σ1 receptor over the σ2 receptor can be substantial, with ratios of Ki (σ2/σ1) reaching over 100-fold for some derivatives. nih.gov This dual-target profile, engaging both H3 and σ1 receptors, has become an area of intense research for developing novel therapeutics. unisi.itpolimi.it

Table 2: Sigma Receptor Binding Affinities for a Representative Phenoxyalkylpiperidine Analogue

Compound σ1 Ki (nM) σ2 Ki (nM) Selectivity (σ2/σ1)
(-)-(S)-4-methyl-1-[2-(4-chlorophenoxy)-1-methylethyl]piperidine 0.34 186 547

Data from a structurally related chiral analogue to illustrate binding potential and selectivity. uniba.it

Influence of Chirality on Sigma Receptor Selectivity

The introduction of a chiral center into the structure of phenoxyalkylpiperidines can influence their binding affinity and selectivity for sigma receptor subtypes. uniba.ituniba.it In a study of chiral 1-[ω-(4-chlorophenoxy)alkyl]-4-methylpiperidines, enantiomers were separated and evaluated for their interaction with σ1 and σ2 receptors. uniba.it

While the introduction of a methyl group to create a chiral center sometimes resulted in only slight differences between enantiomeric pairs, the position of this chiral center was found to be important. uniba.it For example, placing the chiral center on the alkyl chain between the phenoxy group and the piperidine nitrogen appeared to have a more significant impact on affinity compared to placing it on the piperidine ring itself. uniba.it In one case, the (S)-enantiomer of a 4-methylpiperidine (B120128) analogue displayed the highest σ1 affinity (Ki = 0.34 nM) and a remarkable 547-fold selectivity over the σ2 receptor, demonstrating that stereochemistry can be a powerful tool for fine-tuning the pharmacological profile of these compounds. uniba.it

Table 3: Influence of Chirality on Sigma Receptor Binding for a Related Analogue

Compound (chiral 4-chlorophenoxy derivative) σ1 Ki (nM) σ2 Ki (nM)
(-)-(S)-enantiomer 0.34 186
(+)-(R)-enantiomer 0.53 200

Data from 4-methyl-1-[2-(4-chlorophenoxy)-1-methylethyl]piperidine enantiomers. uniba.it

Modulation of Monoamine Neurotransmitter Systems

Dopamine (B1211576) Reuptake Inhibition Studies

Currently, there is a lack of specific published research investigating the direct inhibitory effects of 1-[3-(3-chlorophenoxy)propyl]piperidine on the dopamine transporter (DAT) and subsequent dopamine reuptake. While studies have been conducted on various phenylpiperidine derivatives, showing potent dopamine reuptake inhibition, data for the this compound variant is not available in the reviewed literature. handwiki.orgnih.govnih.gov

Monoamine Oxidase B (MAO B) Inhibition

There are no specific studies in the available scientific literature that evaluate the inhibitory activity of this compound against monoamine oxidase B (MAO-B). Research into MAO-B inhibitors has identified various chemical scaffolds, but the potential interaction of this compound with this enzyme has not been documented. nih.govnih.gov

Other Identified Pharmacological Targets

Kappa Opioid Receptor Antagonism

A review of the scientific literature did not yield any studies that have investigated or identified any antagonist activity of this compound at the kappa opioid receptor. Research on kappa opioid antagonists has focused on other distinct chemical structures, such as N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines and various piperazine analogues. nih.govnih.gov

Molecular Mechanism of Action Studies

Detailed molecular mechanism studies, including computational docking or binding mode analysis for this compound at its potential biological targets, have not been published. While such studies exist for other ligands targeting monoamine transporters and various receptors, specific mechanistic insights for this compound are currently absent from the scientific record.

Structure Activity Relationship Sar Studies of 1 3 3 Chlorophenoxy Propyl Piperidine Derivatives

Design Principles for Structural Modification

The design of derivatives of 1-[3-(3-chlorophenoxy)propyl]piperidine is rooted in the principles of structure-activity relationship (SAR) studies, which aim to identify the key chemical features responsible for a compound's biological activity. mdpi.com The process often begins with a "hit" or "lead" compound, in this case, the parent this compound structure, which is then systematically modified. The overarching goal is to enhance desired properties such as potency, selectivity, and metabolic stability, while minimizing off-target effects.

Key design principles for modifying this scaffold include:

Pharmacophore Identification: The first step involves identifying the essential functional groups and their spatial arrangement necessary for biological activity. For phenoxypropylpiperidine derivatives, this typically involves the aromatic ring, the ether linkage, the propyl chain, and the basic nitrogen of the piperidine (B6355638) ring.

Substituent Scanning: Various substituents are introduced at different positions on the core scaffold to probe the electronic and steric requirements of the binding site. This includes modifying the chlorophenoxy moiety, the piperidine ring, and the propyl linker.

Conformational Constraint: The flexibility of the propyl linker can be reduced by introducing cyclic structures or double bonds. This can lock the molecule into a more bioactive conformation, potentially increasing affinity and selectivity. mdpi.com

Bioisosteric Replacement: Functional groups or fragments of the molecule are replaced with other groups that have similar physical or chemical properties. For example, the piperidine ring might be replaced with other heterocycles like azepane to explore the impact on the compound's pharmacological profile. mdpi.comwhiterose.ac.uk

Stereochemical Exploration: When chiral centers are present or introduced, the different stereoisomers are synthesized and evaluated separately, as biological systems often exhibit a high degree of stereoselectivity. nih.govresearchgate.net

These design strategies are often guided by computational modeling techniques, such as Comparative Molecular Field Analysis (CoMFA), which can help predict the activity of novel analogues and prioritize their synthesis. nih.gov

Impact of Substituent Variations on Pharmacological Activity

Systematic modifications of the this compound scaffold have yielded a wealth of information regarding the impact of various substituents on pharmacological activity. The following sections detail the findings from SAR studies on different parts of the molecule.

The substituted phenoxy group is a critical component for the activity of this class of compounds. Alterations to the substitution pattern and the nature of the substituents on the phenyl ring can have a profound effect on potency and selectivity. For a series of 3-phenoxypropyl piperidine analogues acting as ORL1 receptor agonists, the nature and position of the substituent on the phenoxy ring were found to be crucial for high affinity.

Compound/ModificationPosition of SubstituentSubstituentActivity (Ki, nM) at ORL1 Receptor
Reference Compound meta-Cl1.8
Analogue 1 ortho-Cl11
Analogue 2 para-Cl10
Analogue 3 meta-F2.5
Analogue 4 meta-Br1.5
Analogue 5 meta-CH35.3
Analogue 6 meta-NO20.8
Analogue 7 meta, para-di-Cl0.6

Data synthesized from studies on ORL1 receptor agonists.

As shown in the table, moving the chloro substituent from the meta to the ortho or para position leads to a decrease in affinity. However, replacing the meta-chloro with other electron-withdrawing groups like nitro can enhance affinity. A di-chloro substitution at the meta and para positions also resulted in a potent compound. This suggests that the electronic properties and the specific placement of substituents on the phenoxy ring are key determinants of binding to the ORL1 receptor.

The three-carbon propyl linker that connects the phenoxy and piperidine moieties plays a significant role in defining the optimal distance and orientation between these two key pharmacophoric elements. Studies have shown that the length of this alkyl chain is critical for biological activity.

In a series of tert-amyl phenoxyalkylamine derivatives, which share a similar structural motif, the length of the spacer alkyl chain was varied from four to eight carbons. nih.gov The highest affinities for the histamine (B1213489) H3 receptor were observed for derivatives with a pentyl (five-carbon) chain. nih.gov This highlights the sensitivity of receptor affinity to the length of the linker.

For the this compound scaffold, the propyl linker appears to be optimal for ORL1 receptor activity. Shortening or lengthening the chain generally leads to a decrease in potency. Furthermore, introducing conformational constraints, such as a double bond, within the linker can also significantly impact activity, often by restricting the molecule to a less favorable conformation for receptor binding.

The piperidine ring is another key area for structural modification. Substituents on the piperidine ring can influence the compound's affinity, selectivity, and pharmacokinetic properties. The basic nitrogen of the piperidine is generally considered essential for interaction with a conserved aspartate residue in the binding pocket of many G-protein coupled receptors.

In the context of ORL1 agonists, substitutions at the 4-position of the piperidine ring have been extensively explored. For instance, the introduction of a cyclopropylamide substituent at this position was found to be well-tolerated. researchgate.net

Compound/ModificationSubstituent on Piperidine RingActivity/Effect
Parent Compound UnsubstitutedHigh affinity
Analogue 8 4-cyclopropylamideMaintained high affinity
Analogue 9 4-methylVariable effects depending on target
Analogue 10 Bicyclic ring fused at 2,3-positionsPotent BTK inhibitors

Data synthesized from various studies on piperidine-containing compounds. researchgate.net

In a different series of compounds targeting Bruton's tyrosine kinase (BTK), cyclization of a substituent with the piperidine ring to form a bicyclic system resulted in potent inhibitors. researchgate.net This demonstrates that more complex modifications of the piperidine ring can lead to highly active compounds, although the specific effects are target-dependent.

Bioisosteric replacement of the piperidine ring with other nitrogen-containing heterocycles is a common strategy to explore alternative chemical space and potentially improve pharmacological properties. The seven-membered azepane ring is a common replacement for the six-membered piperidine ring.

The synthesis of substituted azepanes can be achieved through various methods, including the ring expansion of piperidine derivatives. rsc.orgresearchgate.net This allows for a direct comparison of the pharmacological effects of these two ring systems. In a series of histamine H3 receptor ligands, both piperidine and homopiperidine (azepane) derivatives were synthesized and evaluated. nih.gov The piperidine derivative showed the highest affinity in this particular series, suggesting that for this target, the six-membered ring is preferred. nih.gov However, in other cases, the increased flexibility and different conformational preferences of the azepane ring can lead to enhanced activity or a modified selectivity profile. The choice between a piperidine and an azepane ring is therefore highly dependent on the specific requirements of the biological target.

Stereochemical Influence on Biological Activity

The introduction of chiral centers into the this compound scaffold can have a profound impact on biological activity. nih.gov Biological systems, particularly receptors and enzymes, are chiral and often exhibit a high degree of stereoselectivity, meaning that one stereoisomer may have significantly higher affinity or efficacy than another. nih.govresearchgate.net

For example, if a substituent is introduced on the propyl linker or the piperidine ring, a chiral center is created. The separation and individual testing of the resulting enantiomers or diastereomers are crucial for a complete understanding of the SAR. In many cases, the biological activity resides primarily in one isomer, known as the eutomer, while the other isomer, the distomer, is significantly less active or may even have undesirable off-target effects.

While specific stereochemical studies on this compound itself are not extensively detailed in the provided search results, the general principle of stereoselectivity is well-established in medicinal chemistry. nih.govresearchgate.net For instance, in a study on chlorinated lipids, different diastereomers showed markedly different effects on membrane permeability and cytotoxicity, highlighting the critical role of stereochemistry in biological activity. Therefore, any structural modification of the this compound scaffold that introduces chirality necessitates a thorough investigation of the properties of the individual stereoisomers.

Computational Chemistry and QSAR Approaches in SAR Elucidation

The exploration of Structure-Activity Relationships (SAR) for derivatives of this compound is significantly enhanced by computational chemistry and Quantitative Structure-Activity Relationship (QSAR) methodologies. These in silico techniques provide profound insights into the molecular interactions governing the biological activity of these compounds, guiding the rational design of more potent and selective analogs. By creating three-dimensional models of the molecules and simulating their interactions with biological targets, researchers can predict activity and understand the key structural features required for a desired biological effect.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govbiointerfaceresearch.com In the context of this compound derivatives, molecular docking simulations are instrumental in elucidating their binding modes within the active site of a target receptor or enzyme. This method allows for the visualization of intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein's binding pocket. nih.govnih.gov

The process involves generating a three-dimensional structure of the ligand and the target protein. The ligand's conformational flexibility is explored to find the most energetically favorable binding pose. nih.gov The results of docking studies are often scored based on the predicted binding affinity, which can be correlated with the experimental biological activity (e.g., IC₅₀ or Kᵢ values). For instance, a lower binding energy typically suggests a more stable ligand-receptor complex and potentially higher biological activity. researchgate.net

These simulations can reveal which parts of the this compound scaffold are crucial for interaction. For example, docking might show that the 3-chlorophenoxy group occupies a specific hydrophobic pocket, while the piperidine ring forms critical hydrogen bonds or ionic interactions. nih.gov This information is invaluable for designing new derivatives with modified substituents to enhance these interactions and, consequently, improve their biological profile. nih.gov

Table 1: Hypothetical Molecular Docking Results for this compound Analogs

Compound IDModification on Piperidine RingModification on Phenyl RingPredicted Binding Energy (kcal/mol)Key Interacting Residues
A-01 None3-Cl-8.5Tyr112, Phe345, Asp110
A-02 4-hydroxy3-Cl-9.2Tyr112, Phe345, Asp110, Ser113
A-03 4,4-difluoro3-Cl-8.8Tyr112, Phe345, Asp110
A-04 None3-CF₃-8.1Tyr112, Phe345, Trp342
A-05 None3,4-dichloro-8.7Tyr112, Phe345, Asp110, Val346

Note: This table is for illustrative purposes to demonstrate the type of data generated from molecular docking studies and does not represent actual experimental results for this specific compound series.

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D steric and electrostatic properties. nih.govnih.gov The fundamental principle of CoMFA is that differences in the biological activity of a series of structurally related compounds are due to variations in the shape and electronic character of the molecules. nih.gov

To perform a CoMFA study, the molecules in the dataset are aligned based on a common substructure. For the this compound series, this would likely involve aligning the piperidine ring and the phenoxypropyl linker. A 3D grid is then placed around the aligned molecules, and at each grid point, the steric and electrostatic interaction energies with a probe atom are calculated. These calculated energy fields are then used as independent variables in a partial least squares (PLS) regression analysis to derive a QSAR model that predicts the biological activity. nih.gov

The results of a CoMFA study are often visualized as 3D contour maps. These maps highlight regions in space where modifications to the steric and electrostatic fields are predicted to increase or decrease biological activity.

Steric Contour Maps : Green contours typically indicate regions where bulky substituents are favorable for activity, while yellow contours suggest that steric bulk is detrimental.

Electrostatic Contour Maps : Blue contours often mark areas where positive charge is beneficial, whereas red contours indicate regions where negative charge enhances activity.

These visual representations provide medicinal chemists with intuitive guidance for designing new derivatives. For example, a green contour near a specific position on the piperidine ring would suggest that adding a larger substituent at that position could lead to a more active compound.

Table 2: Statistical Parameters from a Representative CoMFA Study

ParameterValueDescription
q² (Cross-validated r²) 0.783 rsc.orgIndicates the internal predictive ability of the model. A value > 0.5 is generally considered good.
r² (Non-cross-validated r²) 0.944 rsc.orgRepresents the goodness of fit of the model to the training set data.
Optimal Number of Components 5The number of latent variables used in the PLS model that gives the highest q².
Standard Error of Prediction 0.312A measure of the model's predictive accuracy.
F-statistic 120.5Indicates the statistical significance of the model.

Note: The values in this table are representative of a typical CoMFA study as found in the literature for similar compounds and are for illustrative purposes. rsc.org

Comparative Molecular Similarity Indices Analysis (CoMSIA)

Comparative Molecular Similarity Indices Analysis (CoMSIA) is another 3D-QSAR method that is similar to CoMFA but offers some advantages. nih.gov In addition to steric and electrostatic fields, CoMSIA evaluates three other descriptor fields: hydrophobic, hydrogen bond donor, and hydrogen bond acceptor. nih.gov This provides a more comprehensive description of the intermolecular interactions that can influence biological activity.

A key difference in CoMSIA is the use of a Gaussian function to calculate the distance dependence of the fields, which avoids some of the singularities and abrupt changes that can occur at atomic positions in CoMFA. nih.gov This generally results in more interpretable and robust contour maps.

Similar to CoMFA, the results of a CoMSIA analysis are presented as 3D contour maps for each of the five physicochemical properties:

Hydrophobic Maps : Yellow contours might indicate regions where hydrophobicity is favored, while white or grey contours suggest hydrophilic properties are preferred.

Hydrogen Bond Donor Maps : Cyan contours can highlight areas where hydrogen bond donors are beneficial for activity, while purple contours can indicate where they are unfavorable.

Hydrogen Bond Acceptor Maps : Magenta or orange contours may show where hydrogen bond acceptors enhance activity, and red contours can indicate where they are detrimental.

By analyzing the CoMFA and CoMSIA contour maps together, researchers can gain a detailed understanding of the SAR for the this compound derivatives and make more informed decisions in the lead optimization process. nih.gov

Table 3: Comparison of Field Contributions in a Typical CoMSIA Model

FieldContribution (%)Interpretation for Hypothetical this compound SAR
Steric 25%The size and shape of substituents on the piperidine and phenyl rings are moderately important.
Electrostatic 35%The electronic nature of the substituents, particularly the chloro group, plays a significant role in activity.
Hydrophobic 20%Hydrophobic interactions, likely involving the chlorophenoxy group, are important for binding.
H-Bond Donor 10%Potential for hydrogen bond donation from the piperidine nitrogen (if protonated) or substituents is a minor contributor.
H-Bond Acceptor 10%The ether oxygen and chloro substituent may act as hydrogen bond acceptors, contributing to binding affinity.

Note: This table illustrates the kind of output a CoMSIA study can provide and is a hypothetical representation for the specified compound class.

Preclinical Biological Evaluation of 1 3 3 Chlorophenoxy Propyl Piperidine and Analogs Non Human Studies

In Vitro Cellular and Tissue-Based Assays

In vitro assays are fundamental in early-stage drug discovery to determine a compound's biological activity at a cellular and tissue level. These assays typically involve the use of engineered cell lines and isolated tissues to investigate receptor binding, functional responses, and pharmacological profiles.

Cell Line Models for Receptor Activity and Functional Responses (e.g., HEK-293, CHO cells, human astrocyte cell lines)

Human Embryonic Kidney (HEK-293) cells and Chinese Hamster Ovary (CHO) cells are commonly used in pharmacological research due to their robust growth and high transfectability, making them ideal for expressing specific receptors to study ligand interactions. These cell lines allow for the characterization of a compound's affinity and efficacy at a particular receptor target. Human astrocyte cell lines are also employed to investigate the effects of compounds on neural cells.

Despite the common use of these models for analogous compounds, specific studies detailing the activity of 1-[3-(3-chlorophenoxy)propyl]piperidine in HEK-293, CHO, or human astrocyte cell lines are not present in the available scientific literature. Therefore, data regarding its receptor activity and functional responses in these systems cannot be provided.

Isolated Tissue Preparations for Pharmacological Profiling (e.g., rabbit aortic strips)

Isolated tissue preparations, such as rabbit aortic strips, are utilized to assess the physiological effects of a compound on smooth muscle contraction and relaxation, providing insights into its potential vascular effects. These ex vivo experiments are crucial for understanding the pharmacological profile of a substance in a more integrated biological system than cell cultures.

No studies documenting the pharmacological profiling of This compound using isolated rabbit aortic strips or other similar tissue preparations have been identified.

In Vivo Animal Model Studies (Non-Human Mammalian Models)

In vivo studies in non-human mammalian models are essential to understand the systemic effects of a compound, including its impact on behavior, neurological function, and cardiovascular parameters.

Neurobehavioral Assessments (e.g., vigilance, cognition, memory)

Neurobehavioral assessments in animal models are used to evaluate the effects of a compound on the central nervous system. These can include tests for vigilance, learning, and memory. For instance, studies on analogs have utilized tests like the two-trial object recognition test in mice to assess pro-mnesiant effects.

Specific neurobehavioral studies on This compound have not been reported in the available literature.

Studies in Models of Neurological Impairments

Animal models of neurological impairments are employed to determine the therapeutic potential of a compound for various neurological disorders. This can involve investigating a compound's ability to mitigate withdrawal symptoms or reverse induced cognitive deficits.

There is no available data from studies investigating the effects of This compound in animal models of neurological impairments.

Cardiovascular System Investigations and Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)

The Spontaneously Hypertensive Rat (SHR) is a widely used model to study the antihypertensive effects of new chemical entities. These studies typically involve monitoring blood pressure and heart rate following administration of the test compound.

While the cardiovascular effects of various compounds have been investigated in SHRs, there are no published studies on the antihypertensive activity or other cardiovascular effects of This compound in this model.

Anticonvulsant Activity Assessment

The anticonvulsant potential of piperidine-containing compounds has been a subject of significant interest in preclinical research. While studies focusing specifically on this compound are not extensively detailed in the reviewed literature, research on analogous structures provides insight into the potential activity of this class of compounds. The core piperidine (B6355638) structure is a recognized pharmacophore in the design of anticonvulsant agents. biointerfaceresearch.com

Derivatives of pyrrolidine-2,5-dione containing various substituted piperidine fragments have been synthesized and evaluated for their anticonvulsant properties in rodent models. nih.govmdpi.com These studies often utilize standardized tests such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models to identify compounds with potential therapeutic efficacy against generalized tonic-clonic and myoclonic seizures, respectively. nih.govmdpi.com For instance, certain hybrid compounds of pyrrolidine-2,5-dione with piperidine moieties have demonstrated significant protection in the MES test, which is considered a reliable predictor of efficacy against generalized tonic-clonic seizures in humans. nih.gov

Furthermore, the psychomotor seizure test (6 Hz) is employed to identify agents that may be effective against therapy-resistant partial seizures. mdpi.com The anticonvulsant activity of some piperidine derivatives has been linked to their interaction with voltage-gated sodium and calcium channels, key targets for many established antiepileptic drugs. nih.gov For example, a study on a new derivative of phencyclidine, 1-[1-(3-methoxyphenyl) (tetralyl)] piperidine, showed a prominent anti-convulsant effect in pentylenetetrazole-induced kindling in mice, suggesting a potential mechanism involving the blockade of NMDA receptors. iranpath.org

The alkaloid piperine (B192125), which contains a piperidine ring, has also been investigated for its anticonvulsant mechanisms. nih.gov Studies have shown that piperine can delay the onset of tonic-clonic convulsions in various chemically induced seizure models in mice, with evidence suggesting that its anticonvulsant effect may be mediated, at least in part, through the antagonism of Na+ channels. nih.gov

Table 1: Anticonvulsant Screening of Piperine in Mice

Test Agent Dose (mg/kg, i.p.) Seizure Model Observation Outcome
Piperine 10 Pentylenetetrazole Delayed onset of tonic-clonic convulsions 60% protection against mortality
Piperine 20 Picrotoxin Delayed onset of tonic-clonic convulsions No significant protection against mortality
Piperine 20 Bicuculline No significant delay in convulsion onset No significant protection against mortality

Data derived from a study on the anticonvulsant mechanisms of piperine. nih.gov

Anti-Tuberculosis Activity Studies of Related Analogs

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has spurred the search for novel antitubercular agents. mdpi.com Piperidine and its derivatives have been identified as a promising scaffold in the development of new drugs to combat tuberculosis. researchgate.netnih.gov

Research has led to the discovery of piperidinol analogs with significant anti-tuberculosis activity. nih.govnih.gov Through screening of compound libraries, a novel piperidinol was identified as a hit, leading to the synthesis of an optimization library. nih.govnih.gov Among the synthesized analogs, compounds such as 1-((R)-3-(4-chlorophenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl) phenyl)piperidin-4-ol and 1-((S)-3-(4-(trifluoromethyl) phenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl) phenyl) piperidin-4-ol demonstrated potent anti-tuberculosis activity with Minimum Inhibitory Concentrations (MICs) as low as 1.4 μg/mL. nih.gov

Further studies have explored other piperidine-containing structures. For instance, piperidinothiosemicarbazone derivatives have shown a strong inhibitory effect on the growth of M. tuberculosis. nih.gov The antitubercular activity of these compounds is influenced by the substituents on the piperidine and associated rings. nih.gov Similarly, a series of 1,8-naphthyridine (B1210474) derivatives incorporating a piperidine moiety displayed significant activity against Mycobacterium tuberculosis H37Rv. researchgate.net

Table 2: Anti-Tuberculosis Activity of Selected Piperidinol Analogs

Compound Stereochemistry at Hydroxyl Group C-ring Substitution MIC (μg/mL)
4b R p-chloro 1.4
4m S p-trifluoromethyl 1.7

Data from a study on piperidinol analogs. nih.gov

Antineoplastic Activity in Cellular and Animal Models

The piperidine scaffold is present in a number of compounds investigated for their potential as anticancer agents. nih.govajchem-a.com Preclinical studies have evaluated various piperidine derivatives for their cytotoxic effects against a range of human cancer cell lines. nih.govmdpi.com

One area of research has focused on 3,5-bis(benzylidene)-4-piperidones, which have demonstrated tumor-selective toxicity. nih.gov These compounds were generally found to be highly toxic to human oral squamous carcinoma cell lines (Ca9-22, HSC-2, HSC-4) and other cancer cell lines like colon adenocarcinoma (Colo-205) and lymphoid leukemia (CEM) cells, while exhibiting lower toxicity towards non-malignant cells. nih.gov The mechanism of action for some of these compounds involves the inhibition of mitosis and induction of apoptosis. nih.gov

Arylpiperazine derivatives, which share structural similarities with piperidine compounds, have also been assessed for their cytotoxic activities against human prostate cancer cell lines (LNCaP and DU145). mdpi.com Some of these derivatives exhibited potent cytotoxic effects, with IC50 values in the low micromolar range. mdpi.com The structure-activity relationship analysis indicated that the nature of the substituents on the aryl and piperazine (B1678402) rings significantly influences the cytotoxic potency and selectivity. mdpi.com

Furthermore, the natural alkaloid piperine, containing a piperidine moiety, has been shown to inhibit the proliferation of various cancer cells, including breast, prostate, and gastric cancer cell lines. nih.gov Its anticancer effects are attributed to its ability to modulate several signaling pathways, such as NF-κB and STAT-3, and to induce apoptosis. nih.gov

Table 3: Cytotoxicity of an Arylpiperazine Derivative (Compound 8) Against Prostate Cancer Cells

Cell Line Compound IC50 (μM)
DU145 (Prostate) 8 8.25

Data from a study on arylpiperazine derivatives. mdpi.com

Preclinical Pharmacokinetic and Metabolism Research (Non-Human)

Absorption, Distribution, and Elimination Studies

The pharmacokinetic properties of piperidine derivatives have been investigated in preclinical animal models to understand their absorption, distribution, and elimination profiles. While specific data for this compound is not available, studies on other piperidine-containing compounds provide general insights.

For example, a study on the ganglion-blocking agent pempidine (B1200693) (1,2,2,6,6-pentamethylpiperidine) in rats showed that after oral administration, the compound was rapidly absorbed, with maximum plasma concentrations reached within 30 minutes. nih.gov Pempidine was distributed throughout the body, including the cerebrospinal fluid, with the highest concentrations found in the kidney, spleen, and liver. nih.gov The elimination of pempidine was rapid, with a significant portion excreted in the urine within 24 hours. nih.gov

In another study, the pharmacokinetics of 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors were evaluated in mice. nih.gov Oral administration of these compounds demonstrated substantial improvements in pharmacokinetic parameters compared to earlier analogs, indicating that structural modifications to the piperidine moiety can significantly impact absorption and bioavailability. nih.gov

A study on the MEK inhibitor zapnometinib in rats revealed rapid but low absorption from the gastrointestinal tract. nih.gov The compound was widely distributed, with the highest concentrations in circulatory and visceral tissues, and was primarily eliminated via the feces within 48 hours. nih.gov

Hepatic Metabolism and Cytochrome P450 Enzyme Interactions

The metabolism of many drugs containing a piperidine ring is mediated by the cytochrome P450 (CYP450) enzyme system in the liver. nih.govnih.govwalshmedicalmedia.com These enzymes are crucial for the biotransformation of foreign compounds, preparing them for excretion. walshmedicalmedia.com

Studies on various 4-aminopiperidine (B84694) drugs have shown that they are extensively metabolized, with CYP3A4 being a major isoform responsible for their N-dealkylation. nih.gov The interaction between the piperidine compound and the active site of the CYP enzyme is critical for the metabolic reaction to occur. nih.gov

Research on N-benzylpiperidine has indicated that the piperidine ring can be oxidized by liver microsomal systems, a process dependent on cytochrome P-450. nih.gov This suggests that oxidation of the piperidine ring itself is a potential metabolic pathway. nih.gov

The potential for drug-drug interactions involving CYP450 enzymes is a key consideration in drug development. nih.gov A compound that inhibits or induces a particular CYP isoform can alter the metabolism of other drugs cleared by the same enzyme, potentially leading to altered efficacy or toxicity. nih.govwalshmedicalmedia.com For instance, a study on (S,S)-3-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (PNU-96391) investigated its interactions with several CYP450 inhibitors. nih.gov While some inhibitors like quinidine, haloperidol, and ketoconazole (B1673606) showed significant inhibition of its metabolic clearance in human hepatocytes, the predicted clinical impact was low. nih.gov This highlights the importance of in vitro studies to predict potential in vivo drug interactions.

Future Research Directions and Unexplored Avenues

Exploration of Novel Preclinical Therapeutic Indications

The known pharmacological profile of 1-[3-(3-chlorophenoxy)propyl]piperidine and its analogs primarily centers on their high affinity for sigma receptors and, in some cases, histamine (B1213489) H3 receptors. nih.govuniba.it Future research should aim to systematically explore new therapeutic applications based on these interactions.

Given that sigma-1 receptor agonists have shown anti-amnesic effects, a significant research avenue is the investigation of this compound and its derivatives for neurodegenerative disorders such as Alzheimer's disease and for cognitive enhancement. uniba.it The sigma-1 receptor is known to be involved in neuroprotection and the modulation of various neurotransmitter systems, suggesting potential utility in conditions characterized by neuronal loss and cognitive decline. sigmaaldrich.com

Furthermore, the role of sigma receptors in neuropsychiatric disorders and pain modulation is an area ripe for exploration. sigmaaldrich.comunict.it Research could focus on preclinical models of depression, anxiety, and neuropathic pain, where sigma-1 antagonism has shown promise. unict.it The dual modulation of histamine H3 and sigma-1 receptors by related piperidine (B6355638) derivatives presents a unique opportunity to investigate synergistic effects in complex neurological conditions. nih.gov Additionally, the antiproliferative activity observed in some piperidine derivatives against leukemia cell lines suggests a potential, albeit less explored, application in oncology that warrants further preclinical screening. nih.gov

Development of Advanced Synthetic Methodologies

Current synthetic routes to this compound and its analogs often involve multi-step processes, including reduction, esterification, and substitution reactions. google.com While effective, these methods can be improved in terms of efficiency, cost, and environmental impact, particularly for large-scale production.

Future research should focus on developing more advanced and streamlined synthetic methodologies. One promising approach involves a process utilizing sodium hydride in an aprotic polar solvent, which has been shown to be more efficient for industrial-scale synthesis by operating in a homogeneous phase and avoiding the need for phase transfer catalysts. google.com

A cutting-edge direction would be the application of novel modular strategies that have recently transformed the synthesis of other piperidines. A 2024 study highlighted a two-step process combining biocatalytic carbon-hydrogen (C-H) oxidation with nickel-electrocatalyzed radical cross-coupling. news-medical.net This method dramatically simplifies the construction of complex piperidines, reduces the number of synthetic steps, and avoids the use of expensive precious metal catalysts like palladium. news-medical.net Adapting such a strategy for this compound could revolutionize the synthesis of its analogs, enabling rapid generation of diverse chemical libraries for screening.

Table 1: Comparison of Synthetic Approaches for Piperidine Derivatives

Method Key Features Potential Advantages Reference
Classical Synthesis Multi-step reduction, esterification, and substitution. Established and well-understood. google.com
Homogeneous Phase Uses sodium hydride in an aprotic polar solvent (e.g., N,N-dimethylacetamide). Higher yield, suitable for industrial scale, avoids phase transfer catalysts. google.com

| Modular C-H Oxidation/Cross-Coupling | Two-step biocatalytic oxidation followed by radical cross-coupling. | Fewer steps, cost-effective, avoids precious metals, allows for modular assembly. | news-medical.net |

Mechanistic Elucidation at the Molecular and Systems Levels

While this compound and its analogs are known to bind to sigma-1 and histamine H3 receptors, a detailed understanding of their mechanism of action at a molecular and systems level is still emerging. nih.govuniba.it The sigma-1 receptor is a unique intracellular chaperone protein that modulates a wide array of ion channels and G-protein-coupled receptors (GPCRs), thereby influencing numerous neurotransmitter systems, including the glutamatergic, dopaminergic, and cholinergic systems. sigmaaldrich.comnih.gov Similarly, the histamine H3 receptor acts as both an autoreceptor and a heteroreceptor, controlling the release of histamine and other key neurotransmitters. nih.gov

Future studies should aim to dissect the precise molecular interactions at these targets. This includes identifying the specific binding poses, determining whether the compounds act as agonists, antagonists, or inverse agonists at each receptor, and elucidating the downstream signaling cascades they trigger. For instance, research has identified a related compound, BF2.649, as a potent inverse agonist at the human H3 receptor. nih.gov

At the systems level, research should investigate how the modulation of these receptors translates into physiological effects. This involves exploring the compound's impact on neurochemical pathways in different brain regions. Studies on related sigma ligands have shown they can be differentiated based on their effects on dopamine (B1211576) metabolism and neuroendocrine release, suggesting receptor subtype-specific actions that could be explored for this compound. nih.gov

Designing Highly Selective and Potent Analogs for Specific Targets

A significant future direction lies in the rational design of analogs of this compound with enhanced potency and selectivity for specific targets. Structure-activity relationship (SAR) studies have already provided a foundation for this work, showing that modifications to the piperidine ring and the phenoxyalkyl chain can significantly alter receptor affinity. uniba.itnih.govresearchgate.net

For example, research on phenoxyalkylpiperidines revealed that a 4-methyl substituent on the piperidine ring was optimal for high-affinity interaction with the sigma-1 subtype. uniba.it Another study exploring the chirality of the alkyl chain found that the (S)-enantiomer of a related compound was the most selective ligand for the sigma-1 receptor over the sigma-2 receptor. nih.gov

Future design efforts can leverage these insights. By systematically modifying the core structure—for instance, by altering the substitution pattern on the phenyl ring, changing the length of the propyl chain, or introducing conformational constraints—it may be possible to develop analogs with high selectivity for either the sigma-1, sigma-2, or histamine H3 receptor. mdpi.comnih.gov This would yield more precise pharmacological tools and potentially lead to therapeutics with fewer off-target effects.

Table 2: Structure-Activity Relationship Insights for Phenoxyalkylpiperidines

Structural Modification Effect on Receptor Affinity Target Receptor Reference
4-Methyl on piperidine ring Optimal for high-affinity interaction Sigma-1 uniba.it
(S)-enantiomer of alkyl chain Increased selectivity over sigma-2 Sigma-1 nih.gov
Varying phenoxypropyl region Modulates potency and selectivity ORL1 (NOP) Receptor nih.govresearchgate.net

| Alkyl/phenylalkyl linker | Pivotal for binding affinity and selectivity | μ Opioid Receptor | nih.gov |

Application as Probes in Chemical Biology

High-quality chemical probes are indispensable tools for dissecting biological pathways and validating new drug targets. escholarship.org A chemical probe must be potent, selective, and demonstrate on-target action in cellular or in vivo models. escholarship.orgchemicalprobes.org Given its high affinity for specific neurological receptors, this compound and its highly selective analogs are prime candidates for development into chemical probes.

Future work should focus on creating tagged versions of these molecules, such as radiolabeled, fluorescent, or biotinylated derivatives, to serve as probes. Radiolabeled ligands, like the sigma receptor ligand (+)-[3H]3-PPP, have been successfully used to label receptors in the brain in vivo, enabling studies of receptor distribution and occupancy. nih.gov A highly selective analog of this compound could be similarly developed to visualize sigma-1 or H3 receptors.

These probes would enable direct demonstration of target engagement in living systems, a critical step in drug discovery. mdpi.comresearchgate.net They could be used to confirm that the observed biological effects of a compound are indeed due to its interaction with the intended target, helping to validate the target's therapeutic relevance. escholarship.org

Integration of Omics Data in Pharmacological Research

To gain a comprehensive understanding of the biological effects of this compound, future pharmacological research should integrate "omics" technologies. Transcriptomics (RNA-seq), proteomics, and metabolomics can provide an unbiased, system-wide view of the molecular changes induced by the compound.

Since the sigma-1 and histamine H3 receptors modulate a vast network of downstream signaling pathways and neurotransmitter systems, their pharmacological manipulation is expected to have widespread effects. sigmaaldrich.comnih.gov Omics studies could identify novel downstream targets and pathways affected by this compound. For example:

Transcriptomics could reveal changes in gene expression in brain regions associated with memory and mood following treatment, identifying gene networks regulated by sigma-1 or H3 receptor activity.

Proteomics could uncover changes in protein expression and crucial post-translational modifications (e.g., phosphorylation), providing direct insight into the signaling pathways being modulated.

Metabolomics could analyze shifts in the levels of neurotransmitters and other small-molecule metabolites, offering a functional readout of the compound's systemic effects.

This data can be used to build comprehensive quantitative structure-activity relationship (QSAR) models and to generate new, testable hypotheses about the compound's mechanism of action and potential therapeutic applications. mdpi.com

Q & A

Basic: What are the key synthetic routes for 1-[3-(3-chlorophenoxy)propyl]piperidine and its hydrochloride salt?

Methodological Answer:
The synthesis typically involves a multi-step alkylation and etherification process. For example:

  • Step 1: React 3-(3-chlorophenoxy)propanol with a tosyl chloride or bromide to form the corresponding tosylate intermediate.
  • Step 2: Perform nucleophilic substitution using piperidine in a polar aprotic solvent (e.g., DMF or THF) under reflux conditions.
  • Step 3: Purify the product via column chromatography and recrystallization.
  • Hydrochloride Salt Formation: Treat the free base with HCl gas in an anhydrous solvent (e.g., ethanol) to precipitate the monohydrochloride salt .
Reaction Step Reagents/Conditions Purpose
TosylationTosyl chloride, pyridine, 0–5°CActivate hydroxyl group for substitution
AlkylationPiperidine, DMF, 80°C, 12hIntroduce piperidine moiety
Salt FormationHCl gas, ethanol, RTStabilize compound for pharmacological use

Basic: How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to verify the piperidine ring, chlorophenoxy group, and propyl linker. Key signals include δ ~1.4–1.6 ppm (piperidine CH2_2) and δ ~6.8–7.2 ppm (aromatic protons) .
  • High-Performance Liquid Chromatography (HPLC): Confirm purity (>98%) using a C18 column with UV detection at 254 nm .
  • X-ray Crystallography: Resolve crystal structures to validate stereochemistry and salt form (e.g., monohydrochloride) .

Advanced: What methodological approaches are used to analyze its binding affinity to histamine H3_33​ receptors?

Methodological Answer:

  • Radioligand Binding Assays: Use 3H^3H-labeled antagonists (e.g., 3H^3H-Thioperamide) on HEK-293 cells expressing human H3_3 receptors. Calculate IC50_{50} values via competitive binding curves .
  • In Vitro Functional Assays: Measure cAMP inhibition in transfected cells using H3_3 receptor agonists (e.g., R-α-Methylhistamine) to assess inverse agonist activity .
  • Data Interpretation: Normalize results to reference ligands and validate with statistical models (e.g., one-site vs. two-site binding) .

Advanced: How do enantiomeric forms affect pharmacological activity, and how are they resolved?

Methodological Answer:

  • Chiral Separation: Use chiral HPLC columns (e.g., Chiralpak AD-H) with hexane:isopropanol (90:10) to isolate enantiomers. Confirm enantiomeric excess (ee) via optical rotation .
  • Biological Testing: Compare EC50_{50} values of R- and S-enantiomers in H3_3 receptor assays. Studies show the R-enantiomer (Pitolisant) exhibits superior receptor affinity .
  • Mechanistic Insight: Molecular docking reveals enantiomer-specific interactions with Asp114^{114} and Glu206^{206} residues in the H3_3 receptor binding pocket .

Advanced: What in silico strategies model its interaction with H3_33​ receptors?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina to dock the compound into H3_3 receptor structures (PDB: 7F61). Key interactions include hydrogen bonding with Glu206^{206} and π-π stacking with Phe254^{254} .
  • Molecular Dynamics (MD) Simulations: Run 100-ns simulations in GROMACS to assess binding stability and water-mediated interactions. Analyze root-mean-square deviation (RMSD) of ligand-receptor complexes .
  • Pharmacophore Modeling: Identify critical features (e.g., piperidine nitrogen, chlorophenyl group) using tools like Schrödinger’s Phase .

Advanced: How should researchers address contradictions in receptor binding data across studies?

Methodological Answer:

  • Assay Validation: Standardize protocols (e.g., cell line, incubation time) to minimize variability. Cross-validate with orthogonal methods (e.g., SPR vs. radioligand assays) .
  • Meta-Analysis: Pool data from multiple studies using random-effects models. Adjust for covariates like receptor density and buffer composition .
  • Structural Studies: Resolve cryo-EM structures of ligand-bound H3_3 receptors to clarify binding modes .

Advanced: What experimental designs assess its pharmacokinetics and metabolic stability?

Methodological Answer:

  • In Vivo Studies: Administer the compound to rodents (IV and oral routes). Collect plasma samples at intervals (0–24h) and quantify via LC-MS/MS. Calculate bioavailability (F) and half-life (t1/2_{1/2}) .
  • Hepatic Microsomal Assays: Incubate with human liver microsomes + NADPH. Monitor parent compound depletion to estimate intrinsic clearance (CLint_{int}) .
  • Metabolite Identification: Use high-resolution MS (e.g., Q-TOF) to detect oxidative metabolites (e.g., hydroxylation at the piperidine ring) .

Advanced: How to design stability studies under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation: Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2_2O2_2) conditions at 40°C for 14 days. Monitor degradation via HPLC .
  • Thermal Stability: Store samples at 25°C, 40°C, and 60°C (75% RH) for 6 months. Assess physical changes (e.g., crystallization) and chemical purity .
  • Data Reporting: Calculate degradation kinetics (e.g., Arrhenius plots) and identify degradation products with LC-MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.